molecular formula C20H20N2O5S B2789102 methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898455-01-1

methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

Cat. No.: B2789102
CAS No.: 898455-01-1
M. Wt: 400.45
InChI Key: IFVAWFGIHIQXBD-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,2,1-ij]quinoline core with a 2-oxo-tetrahydro substituent, a methyl group at position 1, and a sulfonamido-linked methyl benzoate moiety at position 6.

Properties

IUPAC Name

methyl 2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-12-16-11-14(10-13-6-5-9-22(18(13)16)19(12)23)28(25,26)21-17-8-4-3-7-15(17)20(24)27-2/h3-4,7-8,10-12,21H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVAWFGIHIQXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrroloquinoline core, which is known for its biological significance. The sulfonamide group enhances solubility and bioactivity. The molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.42 g/mol.

Biological Activity Overview

Research indicates that compounds related to methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) exhibit various biological activities:

  • Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties. For example, studies have demonstrated that quinoline derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfonamide moiety in particular may contribute to these effects by modulating immune responses .
  • Anticancer Properties : Some pyrroloquinoline derivatives have been evaluated for their anticancer activity. They have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various methyl esters of quinoline derivatives against Gram-positive and Gram-negative bacteria. Methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) showed that methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Methyl EstersAntimicrobialDisruption of cell membrane
Quinoline DerivativesAnti-inflammatoryInhibition of cytokine release
PyrroloquinolinesAnticancerInduction of apoptosis via caspase activation

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate exhibits promising pharmacological properties. Its structural features suggest potential activity against various diseases.

Anticancer Activity

Recent studies have indicated that compounds related to this structure can inhibit cancer cell proliferation. For instance, derivatives of pyrroloquinoline have shown efficacy against several cancer types by inducing apoptosis in malignant cells . The sulfonamide group is known for enhancing the interaction with biological targets involved in cancer pathways.

Antimicrobial Properties

The compound's unique structure may also contribute to antimicrobial activity. Similar compounds have been reported to exhibit antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function .

The biological implications of this compound are noteworthy.

Enzyme Inhibition

Research highlights that this compound could act as an enzyme inhibitor. For example, sulfonamides are often recognized for their ability to inhibit dihydropteroate synthase in bacterial biosynthesis pathways . This inhibition can lead to bacteriostatic effects.

Central Nervous System Activity

The structural components of the compound suggest potential neuroactive properties. Pyrrolidine derivatives have been investigated for their roles in modulating neurotransmitter systems and may provide leads for developing treatments for neurological disorders .

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.

Synthetic Routes

Various synthetic approaches have been documented:

  • Condensation Reactions : Utilizing starting materials such as substituted benzoic acids and pyrrole derivatives to form the core structure.
  • Functional Group Modifications : Post-synthetic modifications can enhance biological activity or solubility profiles of the compound .

Case Studies

To illustrate the applications of this compound in research:

StudyFocusFindings
Zhuravleva et al., 2009Anticancer ActivityDemonstrated that related pyrrolidine compounds induced apoptosis in cancer cell lines.
Bond et al., 1979Enzyme InhibitionIdentified sulfonamide derivatives as effective inhibitors of bacterial growth through enzyme targeting.
Recent Synthesis StudiesSynthetic MethodologiesOptimized routes for synthesizing pyrrolidine derivatives with improved yields and biological activity profiles.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonamide groups undergo hydrolysis under acidic or basic conditions, enabling derivatization for pharmacological optimization.

Reaction TypeConditionsProductsReferences
Ester Hydrolysis 2.5 N NaOH, 50°C, 30 min2-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoic acid
Sulfonamide Hydrolysis Concentrated HCl, reflux8-Amino-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
  • Mechanistic Insight :
    Ester hydrolysis typically follows nucleophilic acyl substitution, while sulfonamide cleavage requires strong acid-mediated SN1 pathways due to the stability of the sulfonyl leaving group .

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen participates in alkylation or arylation reactions, enabling structural diversification.

SubstrateReagents/ConditionsProductsReferences
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-Alkylated sulfonamide derivatives
Arylation Arylboronic acids, Pd(PPh₃)₄, dioxane/H₂OBiaryl sulfonamides
  • Key Observation :
    Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids achieve cross-coupling at the sulfonamide nitrogen with yields >70% .

Catalytic Hydrogenation

The tetrahydroquinoline core undergoes hydrogenation to modify ring saturation or reduce carbonyl groups.

Reaction SiteConditionsProductsReferences
Carbonyl Reduction H₂ (1 atm), Pd/C, MeOH, 25°C2-Hydroxy-1-methyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
Ring Saturation H₂ (3 atm), PtO₂, AcOH, 60°CFully saturated pyrrolo[3,2,1-ij]quinoline
  • Selectivity Notes :
    Hydrogenation preferentially reduces the ketone group over the aromatic rings under mild conditions .

Cyclization and Ring Expansion

Intramolecular cyclizations generate polycyclic frameworks, leveraging the sulfonamide’s directing effects.

Reagents/ConditionsProductsReferences
PPh₃, CCl₄, refluxPyrrolo[3,2,1-ij]quinoline-fused benzoxazepines
CuBr₂, EtOAC/CHCl₃, ΔBrominated intermediates for cross-coupling
  • Example :
    Heating with CuBr₂ induces bromination at the quinoline C-5 position, enabling subsequent Ullmann or Buchwald-Hartwig couplings .

Oxidation Reactions

The tetrahydroquinoline moiety undergoes oxidation to modulate electronic properties.

Oxidizing AgentConditionsProductsReferences
KMnO₄, H₂O, 0°C8-Sulfonamido-quinolineAromatic quinoline derivative
DDQ, CH₂Cl₂, 25°CDehydrogenated pyrroleConjugated diene system
  • Applications :
    Oxidation enhances π-conjugation, critical for photophysical studies or metal coordination .

Guanidinylation and Mitsunobu Reactions

The sulfonamide nitrogen undergoes guanidinylation for bioactivity optimization.

Reagents/ConditionsProductsReferences
1,1'-Carbonyldiimidazole, DMFGuanidine derivatives
DIAD, PPh₃, THFN-Alkylated sulfonamides
  • Efficiency :
    Mitsunobu conditions achieve >85% yields for tertiary amine formation .

Radical-Mediated Transformations

The pyrroloquinoline core participates in radical cyclization for complex heterocycles.

Reagents/ConditionsProductsReferences
Bu₃SnH, AIBN, toluene, ΔAnnulated pyrrolo[3,2-c]quinolines
SmI₂, THF, −78°CStereoselective C–C bond formation
  • Mechanism :
    Bu₃SnH-mediated radical cascades proceed via α-carbonyl radical intermediates, enabling rapid annulation .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Frameworks

Pyrrolo[3,2,1-ij]quinoline Derivatives
  • Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones (): These compounds share the pyrrolo[3,2,1-ij]quinoline core but incorporate thioxothiazolidinone rings via condensation with rhodanines. Unlike the target compound’s sulfonamido group, these derivatives feature sulfur-containing heterocycles, which may enhance metal-binding properties.
B. Tetrahydroimidazo[1,2-a]pyridine Derivatives (–5):

Examples include:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d)

Comparison :

  • Core Structure: Imidazo[1,2-a]pyridine vs. pyrrolo[3,2,1-ij]quinoline. The former lacks the fused benzene ring present in the latter.
  • Substituents: These derivatives feature cyano, nitro, and ester groups, whereas the target compound has a sulfonamido-methyl benzoate group.
  • Physical Properties : Melting points range from 215–245°C , suggesting high thermal stability common to fused heterocycles. The target compound’s melting point is unreported but likely comparable.
C. Pyrrolo[2,1-c][1,4]oxazine-Quinoline Hybrid ():

The compound (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine combines a pyrrolo-oxazine ring with quinoline.

  • Structural Differences : The oxazine ring introduces oxygen, differing from the target’s sulfonamide linkage.
  • Safety Data : While safety data for the target compound are absent, this hybrid’s exemption from REACH registration suggests low production volume or specialized applications .

Functional Group Analysis

  • Sulfonamido Group: Unique to the target compound, this group may enhance solubility (via hydrogen bonding) and biological activity (e.g., enzyme inhibition). Analogues in –5 lack sulfonamide moieties, instead employing esters, nitriles, or thioxothiazolidinones.
  • Methyl Benzoate : The ester group in the target compound contrasts with the ethyl or benzyl esters in –3. This difference could influence lipophilicity and metabolic stability.

Spectroscopic Data (Inferred)

  • ¹H NMR : Aromatic protons in the 7.0–8.5 ppm range . The target’s benzoate group would show distinct aromatic signals.
  • ¹³C NMR : Carbonyl signals (esters, oxo groups) near 165–175 ppm . The sulfonamido sulfur may deshield adjacent carbons.
  • IR : Stretches for carbonyl (1700–1750 cm⁻¹) and nitrile (2200 cm⁻¹) groups . The target’s sulfonamide would show S=O stretches near 1150–1350 cm⁻¹.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and cyclization. For example, analogous compounds are synthesized via coupling agents (e.g., EDC or DCC) in polar aprotic solvents like DMF under inert atmospheres to prevent oxidation . Reaction monitoring via TLC or HPLC is critical for optimizing intermediates . Temperature control (e.g., 0–60°C) and pH adjustments (neutral to mildly acidic) are essential to minimize side products .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : High-resolution analytical techniques are employed:

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry, though ambiguities may arise in fused-ring systems (e.g., pyrroloquinoline scaffolds) .
  • HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, with mobile phases like acetonitrile/water gradients .
  • Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : Similar sulfonamide derivatives are classified under acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Handling Protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid sparks or open flames due to potential thermal instability .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can stereochemical challenges in the pyrroloquinoline core be resolved during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., cis/trans isomers of tetrahydroquinoline precursors) to control stereochemistry .
  • Dynamic NMR : Monitor ring-flipping or conformational changes in the pyrrolo[3,2,1-ij]quinoline system to assign stereocenters .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems by growing single crystals in solvents like ethyl acetate/hexane .

Q. What strategies mitigate low yields in sulfonamide coupling steps?

  • Methodological Answer :

  • Activation Reagents : Replace traditional coupling agents with HATU or PyBOP for improved efficiency in polar solvents .
  • Solvent Optimization : Switch from DMF to DMA or NMP to reduce side reactions (e.g., sulfonamide hydrolysis) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the methyl ester with ethyl or benzyl groups to assess changes in lipophilicity and target binding. For example, ethyl esters in related compounds enhance membrane permeability but reduce aqueous solubility .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on the sulfonamide’s hydrogen-bonding capacity .

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV-A) conditions .
  • LC-MS/MS : Identify degradation products using reverse-phase C18 columns and gradient elution (0.1% formic acid in water/acetonitrile) .
  • Stability-Indicating Assays : Validate method specificity via spiked samples with synthetic impurities .

Critical Analysis of Contradictions

  • Stereochemical Assignments : and highlight conflicting NMR interpretations for fused-ring systems. Resolution requires complementary techniques like NOESY or X-ray .
  • Yield Optimization : BenchChem-derived protocols () suggest ambient conditions, but peer-reviewed studies () advocate elevated temperatures for higher efficiency.

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